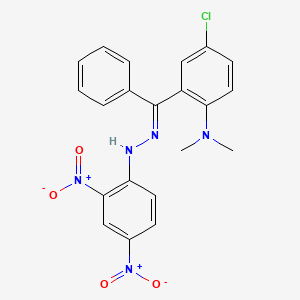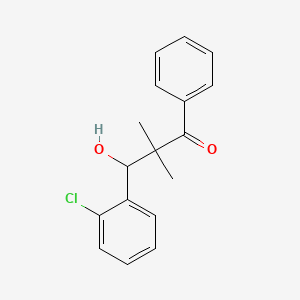
3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “NIOSH/UG9366300” is known as Tetraisopropylstannane. It is a chemical compound that contains tin and is used primarily in laboratory settings. This compound is recognized for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Tetraisopropylstannane can be synthesized through the reaction of tin tetrachloride with isopropyl magnesium chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods
In industrial settings, Tetraisopropylstannane is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Tetraisopropylstannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
科学的研究の応用
Tetraisopropylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Used in the production of various tin-based materials and compounds.
作用機序
Tetraisopropylstannane exerts its effects through interactions with various molecular targets. The tin atom in the compound can form bonds with other atoms and molecules, facilitating various chemical reactions. The pathways involved include the formation and breaking of chemical bonds, leading to the desired chemical transformations.
類似化合物との比較
Similar Compounds
- Tetramethyltin
- Tetraethyltin
- Tetrabutyltin
Uniqueness
Tetraisopropylstannane is unique due to its specific structure and reactivity. The presence of isopropyl groups provides distinct steric and electronic properties, making it suitable for specific applications that other organotin compounds may not be able to achieve.
特性
CAS番号 |
75990-55-5 |
|---|---|
分子式 |
C17H17ClO2 |
分子量 |
288.8 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,15(19)12-8-4-3-5-9-12)16(20)13-10-6-7-11-14(13)18/h3-11,16,20H,1-2H3 |
InChIキー |
DMVGZLXFGBUKJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C1=CC=CC=C1Cl)O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


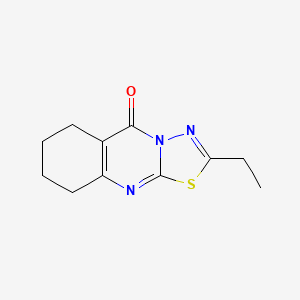

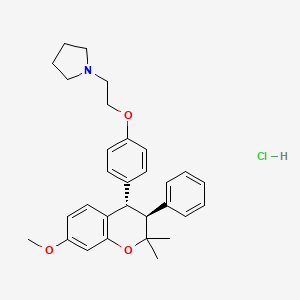
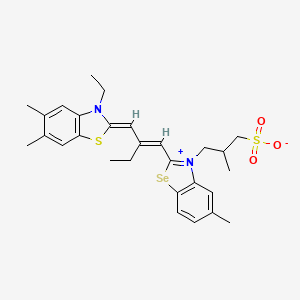

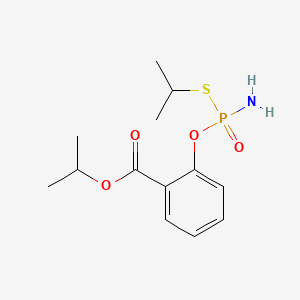

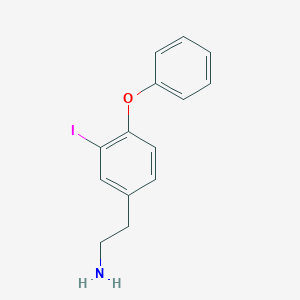
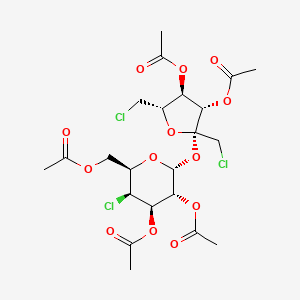

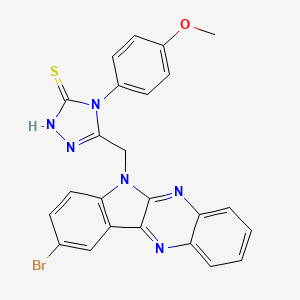
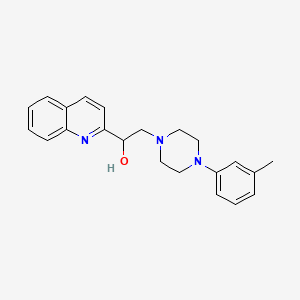
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
